molecular formula C17H12N4O2S B14147170 3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 122222-13-3

3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14147170
CAS No.: 122222-13-3
M. Wt: 336.4 g/mol
InChI Key: QQFPCHUUAHDFEO-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives via a one-pot catalyst-free procedure at room temperature . Another approach includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of a benzodioxole moiety with a triazole and thiadiazole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

CAS No.

122222-13-3

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N4O2S/c1-2-4-11(5-3-1)8-15-20-21-16(18-19-17(21)24-15)12-6-7-13-14(9-12)23-10-22-13/h1-7,9H,8,10H2

InChI Key

QQFPCHUUAHDFEO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)CC5=CC=CC=C5

Origin of Product

United States

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